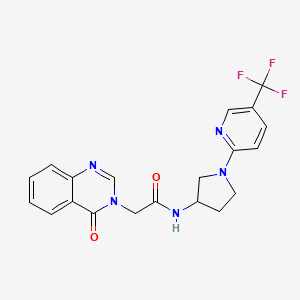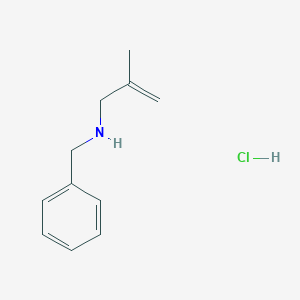![molecular formula C14H17ClN2O5S B2999088 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 560995-22-4](/img/structure/B2999088.png)
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS Number 560995-22-4, is a chemical with the molecular formula C14H17ClN2O5S . It has a molecular weight of 360.82 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The compound’s InChI code is 1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius . It’s typically stored at room temperature and is in powder form .科学的研究の応用
Hydrogen-Bonding and Structural Analyses
Research on compounds with similar structural features, such as piperazine derivatives, highlights the significance of hydrogen-bonding motifs in determining molecular conformation and stability. Studies like those by Hawes et al. (2014) on organic salts of piperazine with different acids reveal the intricate hydrogen-bonding ring synthons that influence the structural characteristics of these compounds. These insights are crucial for designing drugs with desired physicochemical properties and biological activities (Hawes et al., 2014).
Antimicrobial Applications
The antimicrobial potential of piperazine derivatives is another area of significant research interest. For instance, Srinivasan et al. (2010) synthesized and evaluated novel fluoroquinolone derivatives containing the piperazine moiety for their antibacterial and antifungal activities. These studies provide a foundation for exploring the antimicrobial capabilities of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, potentially leading to new therapeutic agents (Srinivasan et al., 2010).
Synthesis and Chemical Modification
The synthesis and chemical modification of piperazine-based compounds are crucial for developing new materials and pharmaceuticals. Pulina et al. (2017) demonstrated the synthesis of new compounds with hemostatic activity by modifying 4-(het)aryl-4-oxobut-2-enoic acid derivatives, showcasing the versatility of such structures in medicinal chemistry. These methodologies can be adapted to synthesize and modify this compound for various applications (Pulina et al., 2017).
Photochemistry and Molecular Interactions
The photochemical properties of piperazine-containing quinolones, as investigated by Mella et al. (2001), highlight the potential for studying the photochemistry of similar compounds. Understanding these properties can inform the design of light-sensitive drugs or materials with specific activation or degradation pathways (Mella et al., 2001).
Crystal Structure and DFT Calculations
The analysis of crystal structures and Density Functional Theory (DFT) calculations, as done by Kumara et al. (2017) for piperazine derivatives, provides insights into the electronic structure, reactivity, and intermolecular interactions of such compounds. These studies are fundamental for predicting the behavior of this compound in various environments (Kumara et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGVPOQQGHVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

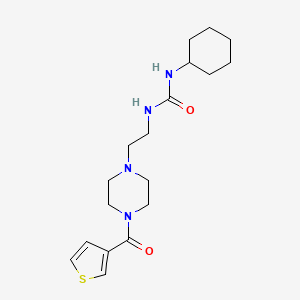
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)
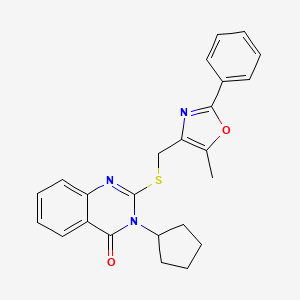
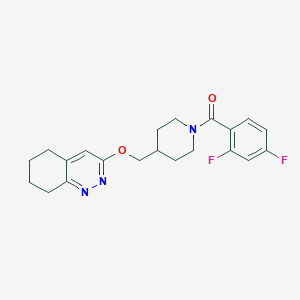
![2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile](/img/structure/B2999016.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2999017.png)
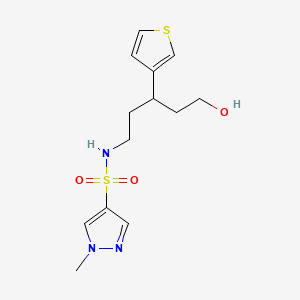
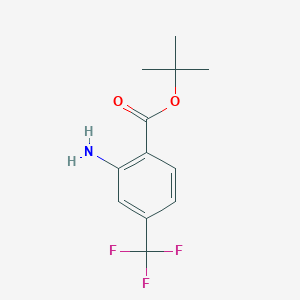
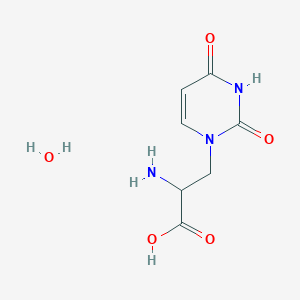
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)
